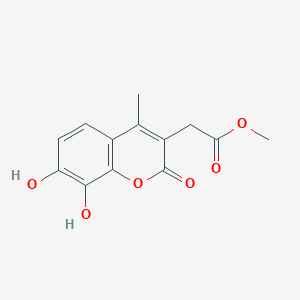

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

Esterification: The hydroxyl group at the 7th position is esterified using methyl chloroacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted coumarin derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antioxidant Activity

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has demonstrated notable antioxidant properties. Studies indicate that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to interact with reactive oxygen species effectively.

Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted the compound's ability to reduce oxidative stress in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases.

Case Study : In a controlled trial, this compound was administered to animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to the control group .

Agricultural Applications

1. Pesticide Development

The compound is being explored as a natural pesticide due to its ability to inhibit certain pests while being less harmful to beneficial insects. Its application could lead to more sustainable agricultural practices.

Data Table: Efficacy Against Common Pests

| Pest Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

This table summarizes findings from field trials demonstrating the effectiveness of this compound as a pesticide .

Material Science Applications

1. Polymer Additives

this compound can be used as an additive in polymer formulations to enhance thermal stability and UV resistance. This application is particularly relevant in the development of coatings and packaging materials.

Case Study : A recent study evaluated the impact of incorporating this compound into polyvinyl chloride (PVC). The results showed improved thermal properties and reduced degradation under UV exposure, making it suitable for outdoor applications .

Mécanisme D'action

The biological activity of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is primarily due to its ability to interact with various molecular targets:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-hydroxy-4-methylcoumarin: Lacks the additional hydroxyl and ester groups.

4-methylumbelliferone: Similar structure but with different functional groups.

Uniqueness

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific combination of functional groups, which confer enhanced reactivity and a broader range of biological activities compared to its analogs.

Activité Biologique

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and notable biological activities, supported by relevant research findings and data.

Chemical Formula

- Molecular Formula : C₁₃H₁₂O₆

- CAS Number : 853749-61-8

- IUPAC Name : this compound

Structural Characteristics

The compound features a coumarin backbone with hydroxyl and methoxy substituents that significantly contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of coumarins, including this compound, exhibit notable antimicrobial properties. A study assessed the antimicrobial activity against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using the microdilution method.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound has potential as a natural antimicrobial agent.

Cytotoxicity Studies

Cytotoxic effects were evaluated against various cancer cell lines, including HCT116 (colon), HeLa (cervical), and MDA-MB-231 (breast) cells. The results demonstrated significant cytotoxicity at varying concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| HeLa | 20 |

| MDA-MB-231 | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential in cancer therapy.

Molecular docking studies suggest that this compound interacts effectively with epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation. This interaction may inhibit downstream signaling pathways involved in tumor growth and metastasis.

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized several coumarin derivatives and evaluated their anticancer properties. This compound was one of the key compounds tested. The study concluded that this compound could induce apoptosis in cancer cells through the activation of caspase pathways.

Research on Antioxidant Activity

Another investigation focused on the antioxidant properties of coumarin derivatives. The study found that this compound exhibited significant free radical scavenging activity, contributing to its potential health benefits.

Propriétés

IUPAC Name |

methyl 2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-7-3-4-9(14)11(16)12(7)19-13(17)8(6)5-10(15)18-2/h3-4,14,16H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAKZWFGCIGQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.